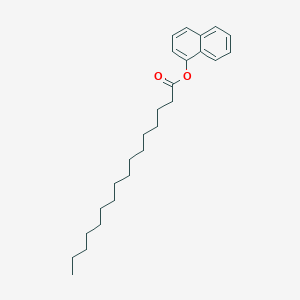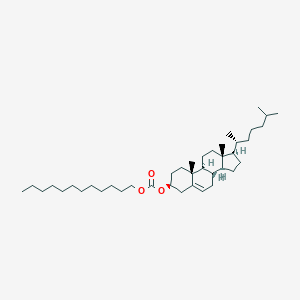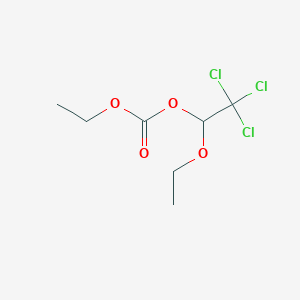
2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate, also known as TEEC, is a chemical compound that is widely used in scientific research applications. It is a colorless liquid that is soluble in many organic solvents and has a molecular weight of 291.59 g/mol. TEEC is commonly used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is not well understood. However, it is believed that 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate acts as a cross-linking agent in polymer chemistry by reacting with the functional groups on the polymer chains. This cross-linking reaction results in the formation of a three-dimensional network that enhances the mechanical and thermal properties of the polymer.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate. However, it is known to be a toxic compound that can cause skin and eye irritation. It is also a potential carcinogen and mutagen, and therefore, appropriate safety precautions should be taken when handling 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate has several advantages as a reagent in organic synthesis. It is a relatively inexpensive compound that is readily available. It is also easy to handle and store. However, 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate has some limitations. It is a toxic compound that requires appropriate safety precautions when handling. It is also a potential carcinogen and mutagen, which limits its use in certain applications.
Direcciones Futuras
There are several future directions for the use of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. Another potential application is in the development of new polymer materials with enhanced mechanical and thermal properties. Additionally, 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate could be used as a cross-linking agent in the development of new biomaterials for medical applications. Further research is needed to explore these potential applications of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate in scientific research.
Conclusion:
In conclusion, 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is a chemical compound that is widely used in scientific research applications. It is commonly used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry. 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate has several advantages as a reagent in organic synthesis, including its low cost and ease of handling. However, 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is a toxic compound that requires appropriate safety precautions when handling. Further research is needed to explore the potential applications of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate in scientific research.
Métodos De Síntesis
The synthesis of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate involves the reaction of ethylene carbonate with trichloroacetyl chloride and ethanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by distillation. The yield of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is typically high, and the purity can be easily verified by gas chromatography.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is widely used in scientific research applications due to its unique properties. It is commonly used as a reagent in organic synthesis to introduce the ethoxyethyl carbonate group into various organic molecules. This group can be used as a protecting group for alcohols and amines, as well as a functional group for the synthesis of various organic compounds.
Propiedades
Número CAS |
18261-27-3 |
|---|---|
Nombre del producto |
2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate |
Fórmula molecular |
C7H11Cl3O4 |
Peso molecular |
265.5 g/mol |
Nombre IUPAC |
ethyl (2,2,2-trichloro-1-ethoxyethyl) carbonate |
InChI |
InChI=1S/C7H11Cl3O4/c1-3-12-5(7(8,9)10)14-6(11)13-4-2/h5H,3-4H2,1-2H3 |
Clave InChI |
PDKPYZSLHWQFNU-UHFFFAOYSA-N |
SMILES |
CCOC(C(Cl)(Cl)Cl)OC(=O)OCC |
SMILES canónico |
CCOC(C(Cl)(Cl)Cl)OC(=O)OCC |
Otros números CAS |
18261-27-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






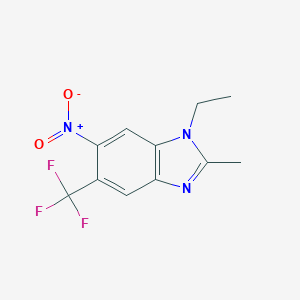

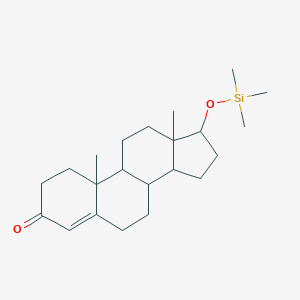

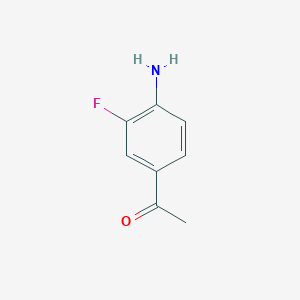
![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)


